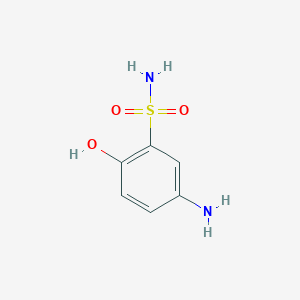

5-Amino-2-hydroxybenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Amino-2-hydroxybenzenesulfonamide is a compound with the molecular weight of 188.21 . It is a powder at room temperature .

Molecular Structure Analysis

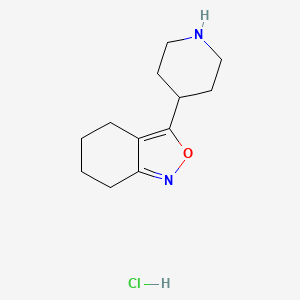

The IUPAC name for this compound is this compound . Its InChI code is 1S/C6H8N2O3S/c7-4-1-2-5(9)6(3-4)12(8,10)11/h1-3,9H,7H2,(H2,8,10,11) .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 188.21 . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.Aplicaciones Científicas De Investigación

Antitumor Applications

Compounds derived from sulfonamide-focused libraries, including those related to 5-Amino-2-hydroxybenzenesulfonamide, have been evaluated for their antitumor properties. Notably, compounds such as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide (E7010) and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070) have been identified as potent cell cycle inhibitors and have progressed to clinical trials. These compounds disrupt tubulin polymerization and affect cell cycle phases in various cancer cell lines, demonstrating preliminary clinical activities in the phase I setting. Gene expression changes induced by these compounds have been characterized, providing insights into drug-sensitive cellular pathways and essential pharmacophore structures for this class of antitumor sulfonamides (Owa et al., 2002).

Antimicrobial Study

A novel derivative, 4-[(8-hydroxyquinolin-5-yl)methyl]aminobenzenesulfonamide (HQMABS), and its oxinates were synthesized and tested for antimicrobial activity. These compounds showed significant antimicrobial activity against various bacterial strains and fungi, with HQMABS exhibiting higher activity compared to its parent compounds. The oxinates of HQMABS demonstrated milder activity (Vanparia et al., 2010).

Mecanismo De Acción

While the specific mechanism of action for 5-Amino-2-hydroxybenzenesulfonamide is not available, sulfonamides, a group of compounds to which it belongs, are known to inhibit the enzyme involved in the production of dihydrofolic acid. This blocks bacterial biosynthesis of folic acid and subsequently, pyrimidines and purines required for nucleic acid synthesis .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Análisis Bioquímico

Biochemical Properties

5-Amino-2-hydroxybenzenesulfonamide, like other sulfonamides, exhibits a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase . These enzymes play crucial roles in various biochemical reactions, and the interaction of this compound with these enzymes can influence a diverse range of disease states .

Molecular Mechanism

The molecular mechanism of action of this compound involves forming a coordination bond between the negatively charged amino group and the zinc ion, making hydrogen bonds and hydrophobic contacts with other parts of the enzyme molecule . This interaction can inhibit the activity of the enzyme, leading to its pharmacological effects .

Dosage Effects in Animal Models

It’s important to consider that the effects of any compound can vary with dosage, and high doses may potentially cause toxic or adverse effects .

Metabolic Pathways

This compound, as a sulfonamide, is likely to be involved in various metabolic pathways. Sulfonamides are known to interact with enzymes such as carbonic anhydrase and tetrahydropteroate synthetase, which are involved in important metabolic processes .

Transport and Distribution

The transport of a drug across a membrane depends on the physicochemical properties of the drug, the surface area and thickness of the membrane, its permeability to the drug, and whether or not the drug undergoes active transport .

Subcellular Localization

The localization of a compound within a cell can have significant effects on its activity or function .

Propiedades

IUPAC Name |

5-amino-2-hydroxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3S/c7-4-1-2-5(9)6(3-4)12(8,10)11/h1-3,9H,7H2,(H2,8,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVYEDSEHZPYBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)S(=O)(=O)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[1-(Dimethylcarbamoyl)cyclopentyl]methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2568250.png)

![methyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2568252.png)

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2568255.png)

![4-(4-(3,4-Dichlorophenyl)piperazin-1-yl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2568262.png)

![N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2568263.png)

![8-bromo-2-methyl-3-(3,4,5-trimethoxyphenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2568267.png)